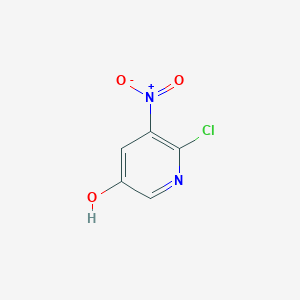

6-Chloro-5-nitropyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3ClN2O3 |

|---|---|

Molecular Weight |

174.54 g/mol |

IUPAC Name |

6-chloro-5-nitropyridin-3-ol |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H |

InChI Key |

KGAPHPGFVZTAPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 5 Nitropyridin 3 Ol

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 6-Chloro-5-nitropyridin-3-ol is electron-deficient due to the electron-withdrawing effects of the nitro group and the nitrogen atom in the ring. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, primarily at the carbon atom bearing the chlorine atom.

Substitution at the Chlorine Center by Various Nucleophiles

The chlorine atom at the 6-position of this compound is activated towards nucleophilic displacement. A variety of nucleophiles can be employed to replace the chlorine, leading to a diverse range of substituted pyridin-3-ol derivatives.

Common nucleophiles that readily react with similar chloronitropyridine scaffolds include:

Amines: Primary and secondary amines can displace the chlorine to form the corresponding amino-substituted pyridines. For instance, reactions with amines can yield N-substituted 5-nitro-6-aminopyridin-3-ol derivatives.

Alkoxides and Thiolates: Alkoxides (RO⁻) and thiolates (RS⁻) can react to produce the corresponding ethers and thioethers, respectively. For example, sodium methoxide (B1231860) would yield 6-methoxy-5-nitropyridin-3-ol. evitachem.com

Hydrazine (B178648): The reaction with hydrazine can lead to the formation of hydrazinyl derivatives, which are useful precursors for further synthetic transformations. chim.it

The general mechanism for these substitutions involves the initial attack of the nucleophile on the carbon atom attached to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring. The electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloronitropyridine Scaffolds This table is illustrative and based on the reactivity of similar chloronitropyridine compounds.

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine (B6355638) | 6-(Piperidin-1-yl)-5-nitropyridin-3-ol |

| Alkoxide | Sodium Methoxide | 6-Methoxy-5-nitropyridin-3-ol |

| Thiol | Sodium Thiophenolate | 6-(Phenylthio)-5-nitropyridin-3-ol |

| Hydrazine | Hydrazine Hydrate | 6-Hydrazinyl-5-nitropyridin-3-ol |

Regioselectivity and Stereoselectivity in Substitution Pathways

In nucleophilic aromatic substitution reactions of this compound, the regioselectivity is predominantly governed by the positions of the activating nitro group and the leaving group (chlorine). The attack of the nucleophile is directed to the carbon atom bearing the chlorine. This is because the nitro group, being a strong electron-withdrawing group, can effectively stabilize the negative charge of the intermediate through resonance, particularly when the attack occurs at the ortho or para positions relative to it. In this case, the chlorine is ortho to the nitro group, making the C-6 position highly activated for nucleophilic attack.

Stereoselectivity is generally not a factor in these substitution reactions as the pyridine ring is planar and the incoming nucleophile can approach from either face of the ring without creating a new stereocenter, unless the nucleophile itself is chiral.

Reduction Reactions

The nitro group in this compound is a key functional group that can be selectively transformed, providing a pathway to other important derivatives.

Selective Reduction of the Nitro Group to an Amino Functionality

The nitro group can be selectively reduced to an amino group to yield 5-amino-6-chloropyridin-3-ol (B11812849). vulcanchem.comfluorochem.co.ukcymitquimica.combldpharm.com This transformation is a crucial step in the synthesis of various biologically active molecules and complex heterocyclic systems.

Several reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods for the reduction of nitroarenes that can be applied here include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. evitachem.com This is often a clean and efficient method.

Metal/Acid Systems: Reagents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride in hydrochloric acid are classic and effective methods for nitro group reduction. evitachem.comvulcanchem.comvdoc.pub

The selective reduction of the nitro group without affecting the chlorine atom is generally achievable under these conditions, highlighting the chemoselectivity of these reactions. diva-portal.org The resulting 5-amino-6-chloropyridin-3-ol is a valuable intermediate for further derivatization, such as diazotization reactions or coupling reactions. archive.org

Table 2: Common Reagents for the Selective Reduction of the Nitro Group

| Reducing Agent | Typical Conditions | Product |

| H₂/Pd-C | Ethanol or Methanol, Room Temperature | 5-Amino-6-chloropyridin-3-ol |

| Fe/CH₃COOH | Heating | 5-Amino-6-chloropyridin-3-ol |

| SnCl₂/HCl | Room Temperature or Gentle Heating | 5-Amino-6-chloropyridin-3-ol |

Oxidation Reactions and Stability Considerations

The oxidation of this compound is less common compared to its nucleophilic substitution and reduction reactions. The pyridine ring is generally resistant to oxidation due to its electron-deficient nature, which is further enhanced by the nitro group. However, under specific and often harsh conditions, oxidation could potentially occur at the pyridine ring or the hydroxyl group.

The hydroxyl group could theoretically be oxidized to a carbonyl group, which would lead to the formation of a pyridinone derivative. However, the presence of the strongly deactivating nitro group makes this transformation challenging.

Regarding stability, this compound is a relatively stable compound under standard laboratory conditions. evitachem.com However, like many nitroaromatic compounds, it may be sensitive to heat and strong oxidizing or reducing agents. The compound's stability is also influenced by pH. In strongly basic conditions, deprotonation of the hydroxyl group can occur, which might affect its reactivity.

Intramolecular Rearrangements and Ring Transformations (insights from related isomers)

While specific studies on intramolecular rearrangements of this compound are not extensively documented, insights can be drawn from the behavior of related isomers and other pyridine derivatives.

For instance, the treatment of 2-chloro-5-nitropyridine (B43025) with hydroxide (B78521) ions has been shown to lead to ring-opening intermediates. cdnsciencepub.com Subsequent reaction conditions can then lead to ring closure to form the corresponding hydroxypyridine. cdnsciencepub.com It is conceivable that under certain conditions, this compound could undergo similar ring-opening and re-cyclization pathways.

Furthermore, rearrangements such as the Hofmann and Curtius rearrangements have been reported for pyridine derivatives, providing a means for C-N bond formation. researchgate.net While not a direct rearrangement of the starting compound, if the hydroxyl group were converted to a carboxylic acid and then to an acyl azide, a Curtius rearrangement could potentially be induced.

Ring transformations, where the pyridine ring is converted into another heterocyclic system, are also known in pyridine chemistry. These transformations often require specific reagents and conditions and can be influenced by the nature and position of the substituents on the ring.

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the chloro and nitro substituents, makes the carbon atoms susceptible to nucleophilic attack.

Detailed Analysis of SN2 Reaction Mechanisms (e.g., in fluorination)

Nucleophilic substitution reactions on aromatic rings, particularly those activated by electron-withdrawing groups, are fundamental transformations. While the SNAr (addition-elimination) mechanism is most common for these systems, it is important to analyze the potential for a direct displacement SN2-type pathway. byjus.comyoutube.com

An SN2 reaction is a single-step, concerted process where the nucleophile attacks the substrate from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemical configuration. masterorganicchemistry.comyoutube.com However, this mechanism is exceptionally rare on sp2-hybridized carbons, such as those in a pyridine ring, because the aryl system's geometry prevents the requisite backside approach of the nucleophile. byjus.comyoutube.com The primary pathway for nucleophilic substitution on electron-poor aromatic rings like this compound is the SNAr mechanism. This two-step process involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. youtube.commasterorganicchemistry.com

In the context of fluorination, which would involve the displacement of the chloride, the high electronegativity of fluorine makes it a poor leaving group but a potent activating group for nucleophilic aromatic substitution. The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com Therefore, the reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions where C-X bond strength is more critical. masterorganicchemistry.com For a compound like this compound, the reaction with a fluoride (B91410) source would proceed via the formation of a negatively charged intermediate, which is stabilized by the ortho- and para-positioned nitro group, before the expulsion of the chloride ion.

Catalytic Reaction Mechanisms (e.g., oxidative addition to palladium complexes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides like this compound are common substrates. The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetallation, and reductive elimination. nih.gov

The cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. nih.govd-nb.info In this step, the palladium center inserts into the carbon-chlorine bond, breaking it and forming a new organopalladium(II) complex. This transformation increases the oxidation state of palladium from 0 to +2. The mechanism of this oxidative addition can vary, with possibilities including a concerted pathway or a nucleophilic displacement-type mechanism. nih.govrsc.org The specific pathway can be influenced by the ligands on the palladium and the electronic properties of the aryl halide.

Following oxidative addition, the transmetallation step occurs, where an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) complex, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The nature of the halide in the palladium oxidative addition complex can influence the rate of subsequent steps, particularly transmetallation. nih.gov Studies have shown that the presence of different halide ions can accelerate cross-coupling reactions, highlighting the intricate role of all components in the catalytic system. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 6-chloro-5-nitropyridin-3-ol, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons and the hydroxyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the hydroxyl group on the pyridine (B92270) ring.

Detailed spectral data for related structures, such as (6-Chloro-5-nitropyridin-3-yl)methanol, show characteristic peaks that help in assigning the proton environments. bldpharm.com For instance, in analogous nitropyridine derivatives, aromatic protons typically resonate in the downfield region, often between δ 7.5 and 8.5 ppm. The hydroxyl proton signal can vary in position and is often broad, depending on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| OH | Data not available | Data not available | Data not available |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are significantly affected by the attached functional groups. The carbon atom attached to the chlorine (C-6) and the carbon atoms influenced by the nitro group (C-5) and the hydroxyl group (C-3) will exhibit characteristic chemical shifts. Generally, carbons bearing electron-withdrawing groups are shifted downfield. For example, in similar nitropyridine structures, carbons adjacent to nitro groups can appear in the range of δ 140–150 ppm.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, DEPT, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is utilized. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. princeton.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. princeton.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. princeton.eduemerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments help in differentiating between CH, CH₂, and CH₃ groups, which simplifies the interpretation of the ¹³C NMR spectrum. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded, which is invaluable for determining the three-dimensional structure and stereochemistry of the molecule. princeton.edu

The application of these techniques to related nitro-substituted heterocyclic compounds has been demonstrated to be highly effective in confirming their complex structures. researchgate.netscispace.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS, ESI-TOF)

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. rsc.orgmdpi.com This accuracy allows for the determination of the elemental formula of this compound with a high degree of confidence. The measured mass is compared to the calculated exact mass of the proposed formula (C₅H₃ClN₂O₃), and a small mass error (typically in the ppm range) confirms the elemental composition. scispace.com

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 174.9905 | Data not available | Data not available |

| [M-H]⁻ | 172.9760 | Data not available | Data not available |

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component. The retention time from the LC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrometer provides the molecular weight, confirming the presence of this compound. scirp.org Vendor information for related compounds often includes references to LCMS data for quality control purposes. bldpharm.comambeed.com

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding characteristics within a molecule. For this compound, both Infrared (IR) and Raman spectroscopy offer complementary information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the primary functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. While a dedicated spectrum for this exact compound is not widely published, analysis of structurally similar nitropyridines allows for the reliable prediction of its key spectral features. researchgate.netresearchgate.net

The key functional groups present are the hydroxyl (-OH), nitro (-NO₂), and the chloro-substituted pyridine ring. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The precise position and broadness depend on the extent of intermolecular hydrogen bonding in the solid state. The nitro group gives rise to two characteristic and strong absorption bands: the asymmetric stretching vibration (ν_as(NO₂)) typically found between 1500-1560 cm⁻¹, and the symmetric stretching vibration (ν_s(NO₂)) appearing in the 1335-1385 cm⁻¹ range. researchgate.net

Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed at lower frequencies, usually in the 700-800 cm⁻¹ range. The presence of these characteristic bands in an IR spectrum provides strong evidence for the compound's structure. ijprajournal.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 (Strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1335-1385 (Strong) |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyridine ring structure. Studies on related compounds like 2-chloro-5-nitropyridine (B43025) have utilized FT-Raman spectroscopy to confirm vibrational assignments made with IR. researchgate.netcdnsciencepub.com The symmetric stretching of the nitro group, for instance, often produces a strong and easily identifiable Raman signal. Furthermore, the C-Cl bond, while visible in IR, can also be identified in the Raman spectrum, providing a more complete vibrational profile of the molecule. mdpi.com

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information on its chromophores and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions involving the substituted pyridine ring. The pyridine nucleus, combined with the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH), creates a system with distinct absorption bands. The spectrum is expected to show absorptions corresponding to π → π* transitions, associated with the aromatic system, and n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms.

In similar nitropyridine derivatives, π → π* transitions are typically observed as intense bands at lower wavelengths (higher energy), while the lower-energy n → π* transitions appear as less intense bands or shoulders at longer wavelengths. researchgate.net The position of these absorption maxima can be influenced by the solvent polarity; polar solvents may cause shifts in the absorption bands due to differential stabilization of the ground and excited states. researchgate.netacs.org For example, studies on related hydroxy-substituted pyridines show significant sensitivity of the absorption spectrum to solvent and pH. acs.org

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Wavelength Range |

|---|---|---|

| π → π* | Substituted Pyridine Ring | 250-320 nm |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. The potential for fluorescence in this compound is complex. Many nitropyridine derivatives are known to be non-fluorescent or weakly fluorescent. researchgate.net This is often attributed to efficient non-radiative decay pathways, such as intersystem crossing, which are promoted by the heavy chlorine atom and the nitro group. The nitro group, in particular, is a well-known fluorescence quencher.

Furthermore, the presence of the hydroxyl group introduces the possibility of excited-state proton transfer (ESPT) processes, which can provide a rapid, non-radiative deactivation channel, thus quenching fluorescence. acs.org Therefore, it is anticipated that this compound would exhibit weak to negligible fluorescence in most solvents. researchgate.netacs.org

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, the application of XRD to this compound would provide unambiguous data on bond lengths, bond angles, and torsional angles. acs.orgnih.gov

Based on analyses of closely related structures, an XRD study would confirm the planarity of the pyridine ring and the relative orientations of the chloro, nitro, and hydroxyl substituents. researchgate.netresearchgate.net A key feature of interest would be the intermolecular interactions in the crystal lattice. The hydroxyl group is expected to act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. This would likely result in the formation of extensive hydrogen-bonding networks, which dictate the crystal packing and influence the compound's physical properties, such as melting point and solubility. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-nitropyridine |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |

| 6-nitropyridine-3-carbonyl chloride |

| 2-chloro-5-aminopyridine |

| 2-chloro-6-methoxypyridine |

| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. For a compound like 6-Chloro-5-nitropyridin-3-ol, DFT calculations, often using functionals like B3LYP with various basis sets, would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would provide insights into the three-dimensional structure of the molecule in its most stable energetic state.

Ab initio Calculations for Electronic Structure

Ab initio calculations, which are based on first principles without the use of empirical parameters, could provide a more detailed understanding of the electronic structure of this compound. These methods, while computationally more intensive than DFT, can offer highly accurate descriptions of electron distribution and molecular orbitals.

Molecular Orbital Analysis (Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO))

The analysis of molecular orbitals is crucial for understanding a molecule's reactivity and electronic transitions.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbitals (NBO): NBO analysis would provide a detailed picture of the bonding within this compound. It would describe the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization. This analysis can also quantify the strength of intramolecular interactions.

Conformational Analysis and Energy Landscapes

A conformational analysis would explore the different spatial arrangements of the atoms in this compound that can be interconverted by rotation about single bonds. By calculating the energy of these different conformers, an energy landscape can be constructed. This would identify the most stable conformer(s) and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Prediction and Interpretation of Electronic and Vibrational Spectra

Computational methods are instrumental in predicting and interpreting various types of spectra.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, this would involve calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

Vibrational Spectra: The vibrational frequencies of this compound could be calculated using methods like DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.

Characterization of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The presence of a hydroxyl group (-OH) and a nitro group (-NO2) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. Computational studies could be used to:

Identify the presence and geometry of any intramolecular hydrogen bonds, for instance, between the hydroxyl group and the adjacent nitro group.

Model the formation of intermolecular hydrogen bonds between two or more molecules of this compound, which would be crucial for understanding its properties in the solid state and in solution.

Quantify the strength of these hydrogen bonds, which influences physical properties such as boiling point and solubility.

Theoretical Studies on Physicochemical Parameters (e.g., pKa, Protonation Constants, Solvent Effects)

Computational Approaches to pKa and Protonation Constant Prediction

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For this compound, two primary acidic/basic centers are of interest: the hydroxyl group and the pyridine (B92270) nitrogen. The protonation state of these sites will be highly dependent on the pH of the surrounding medium.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting pKa values. researchgate.netoup.com These calculations are typically employed within a thermodynamic cycle, as illustrated below, to determine the free energy change of deprotonation in a solvent.

Table 1: Common Computational Methods for pKa Prediction

| Method | Description | Strengths | Limitations |

| Thermodynamic Cycles | Combines gas-phase quantum mechanical calculations with solvation free energies to compute the free energy of deprotonation in solution. nih.gov | High accuracy when appropriate levels of theory and solvation models are used. | Computationally intensive; accuracy is sensitive to the chosen solvation model and thermodynamic parameters. reddit.com |

| Direct Methods | Calculates the free energy change of the deprotonation reaction directly in the solvent phase using a continuum solvation model. acs.org | Less computationally demanding than full thermodynamic cycles. | Can be less accurate as it relies heavily on the performance of the solvation model. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach where the solute is treated with quantum mechanics and the solvent with molecular mechanics. | Can explicitly model solute-solvent interactions, which is crucial for systems with strong hydrogen bonding. | Requires careful parameterization and can be computationally expensive. |

The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) within DFT is crucial for obtaining accurate results. nih.govacs.org Furthermore, the representation of the solvent is a key factor.

Solvent Effects

The influence of the solvent on the physicochemical properties of this compound would be significant. Solvation models are essential for accurately predicting properties in solution.

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.netnih.govsemanticscholar.org They are widely used for pKa calculations due to their computational efficiency. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. rsc.org This is particularly important for protic solvents like water, where explicit hydrogen bonding interactions can significantly influence the stability of the protonated and deprotonated species. rsc.org Hybrid models that combine a few explicit solvent molecules with a continuum model often provide a good balance of accuracy and computational cost. researchgate.net

Table 2: Theoretical Approaches to Modeling Solvent Effects

| Model Type | Examples | Application in pKa Prediction |

| Implicit (Continuum) | PCM, SMD, COSMO | Efficiently captures the bulk electrostatic effects of the solvent on the solute. mdpi.comresearchgate.netsemanticscholar.org |

| Explicit | QM/MM, Cluster Models | Accounts for specific solute-solvent interactions like hydrogen bonding, which are critical for accurate pKa prediction in protic solvents. rsc.orgbohrium.com |

| Hybrid (Implicit-Explicit) | - | Balances computational cost and accuracy by treating the first solvation shell explicitly and the bulk solvent implicitly. |

Predicted Influence of Substituents on Physicochemical Parameters

The electronic properties of the chloro, nitro, and hydroxyl substituents will have a pronounced effect on the pKa of the pyridine nitrogen and the hydroxyl group in this compound.

Pyridine Nitrogen Basicity: The pyridine nitrogen acts as a Lewis base. The presence of two strong electron-withdrawing groups, the chloro and nitro groups, is expected to significantly decrease the electron density on the pyridine ring and, consequently, reduce the basicity of the nitrogen atom. This would result in a lower pKa for the corresponding pyridinium (B92312) ion compared to unsubstituted pyridine.

Hydroxyl Group Acidity: The hydroxyl group can act as a Brønsted-Lowry acid. The electron-withdrawing nature of the adjacent nitro group and the chloro group on the ring will stabilize the conjugate base (phenoxide-like anion) through resonance and inductive effects. This increased stability of the conjugate base will enhance the acidity of the hydroxyl group, leading to a lower pKa compared to phenol (B47542) or a simple hydroxypyridine.

Table 3: Predicted Substituent Effects on the pKa of this compound

| Functional Group | Predicted pKa Trend | Reasoning |

| Pyridine Nitrogen | Lower pKa (less basic) | Electron-withdrawing effects of the chloro and nitro groups reduce electron density on the nitrogen. |

| Hydroxyl Group | Lower pKa (more acidic) | Stabilization of the conjugate base by the electron-withdrawing chloro and nitro groups. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Pivotal Synthetic Intermediate and Building Block

The inherent reactivity of 6-Chloro-5-nitropyridin-3-ol, conferred by its distinct functional groups, establishes it as an indispensable building block in synthetic organic chemistry. The chlorine atom acts as a competent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Concurrently, the nitro group activates the pyridine (B92270) ring, enhancing its reactivity, and can also be chemically modified, for instance, through reduction to an amine, which opens up additional pathways for synthesis. nbinno.com

Precursor for the Synthesis of Complex Organic Molecules

This compound is a valuable precursor for constructing intricate organic molecules, particularly those with potential biological activity. Its utility is demonstrated in the synthesis of complex kinase inhibitors. For example, the related 6-chloro-3-nitropyridine "warhead" has been incorporated into molecules designed as targeted covalent inhibitors for protein kinases like MPS1 and FGFR4. researchgate.netmdpi.com In these applications, the chloro-nitropyridine moiety acts as an electrophilic component that can react with specific amino acid residues, such as cysteine, in the target protein. researchgate.netmdpi.com This reactivity allows for the creation of highly selective and potent therapeutic agents.

The synthesis of such complex molecules often involves multi-step procedures where the chloro-nitropyridine core is introduced via regioselective nucleophilic aromatic substitution. mdpi.com The general synthetic strategy highlights the compound's role as a foundational element upon which molecular complexity is built.

| Reaction Type | Role of this compound | Resulting Structure Type | Example Application Area |

| Nucleophilic Aromatic Substitution (SNAr) | Electrophilic pyridine core | Diaryl amines, Aryl ethers | Kinase Inhibitors researchgate.netmdpi.com |

| Reduction of Nitro Group | Source of an amino group | Aminopyridine derivatives | Further functionalization |

| Buchwald-Hartwig Amination | Aryl halide partner | N-Aryl pyridine scaffolds | Complex bioactive molecules mdpi.comnih.gov |

Foundation for Diverse Heterocyclic Scaffolds

The structure of this compound is an ideal starting point for the synthesis of a variety of heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. mdpi.com The functional handles on the this compound ring allow for its elaboration into more complex, fused heterocyclic systems.

For instance, through sequential reactions such as Suzuki coupling and amination, followed by reduction of the nitro group and subsequent cyclization, it is possible to construct fused ring systems. nih.gov The reactivity of the chlorine atom allows for the introduction of various aryl or amino groups, while the hydroxyl and nitro groups can be used to direct or participate in cyclization reactions, leading to the formation of novel scaffolds that are otherwise difficult to access. nih.gov This makes the compound a key intermediate for generating libraries of diverse heterocyclic compounds for screening in drug discovery and materials science. mdpi.com

Development of Novel Functional Materials

Beyond its role in synthesizing bioactive molecules, this compound is a promising candidate for the development of new functional organic materials. The combination of electron-donating (-OH) and electron-withdrawing (-NO2) groups on a conjugated pyridine ring is a classic design principle for creating materials with interesting electronic and optical properties.

Non-Linear Optical (NLO) Materials

Organic molecules with significant non-linear optical (NLO) properties are crucial for applications in optical communications, data storage, and laser technology. tcichemicals.com A key requirement for a molecule to exhibit NLO behavior is the presence of a π-conjugated system that is polarized by electron-donating and electron-withdrawing groups. tcichemicals.com

This compound possesses this fundamental architecture. The pyridine ring provides the conjugated system, while the hydroxyl group acts as an electron donor and the nitro group serves as a powerful electron acceptor. This "push-pull" electronic structure can lead to a large molecular hyperpolarizability, a key metric for NLO performance. While direct NLO studies on this specific molecule are not widely reported, analogous compounds like 2-amino-5-nitropyridine (B18323) and 2-methyl-4-nitroaniline (B30703) are well-known NLO materials. tcichemicals.comresearchgate.net The principles suggest that this compound and its derivatives are strong candidates for investigation as new NLO materials. dtic.mil

| Structural Feature | Role in NLO Properties | Example |

| π-Conjugated System | Facilitates electron delocalization | Pyridine Ring |

| Electron-Donating Group | Creates charge asymmetry ("push") | Hydroxyl (-OH) Group |

| Electron-Withdrawing Group | Creates charge asymmetry ("pull") | Nitro (-NO2) Group |

Components in Organic Electronics

The field of organic electronics relies on molecules that can efficiently transport charge and interact with light. Fused heterocyclic systems are often employed as components in organic photovoltaics and other electronic devices. mdpi.com The ability to use this compound as a building block for larger, conjugated heterocyclic scaffolds makes it relevant to this field. By strategically reacting at the chloro and hydroxyl positions and modifying the nitro group, it can be integrated into larger polymeric or small-molecule systems designed for electronic applications. The inherent polarity and potential for hydrogen bonding could also be exploited to influence the solid-state packing of these materials, which is a critical factor for efficient charge transport.

Specialized Synthetic Applications

A highly specialized application for scaffolds related to this compound is in the design of targeted covalent inhibitors (TCIs). researchgate.net This advanced strategy in drug design aims to create a covalent bond between a drug and its protein target, leading to high potency and prolonged duration of action.

The 6-chloro-3-nitropyridine moiety has been identified as an effective "warhead" for targeting cysteine residues in kinases. mdpi.com The nitro group activates the chlorine atom for nucleophilic aromatic substitution by the thiol group of a cysteine residue within the protein's binding site. researchgate.net This reaction is highly specific due to the precise positioning of the warhead by the rest of the inhibitor molecule. The nitro group also plays a secondary role by forming an intramolecular hydrogen bond, which helps to lock the molecule in a bioactive conformation, further enhancing its reactivity and selectivity. researchgate.net This specific application underscores the sophisticated chemical utility of the chloro-nitropyridine framework derived from precursors like this compound.

Radiochemistry (e.g., as a leaving group for ¹⁸F-fluorination of radiotracers)

The unique electronic properties of this compound make it a compound of significant interest in the field of radiochemistry, particularly in the synthesis of radiotracers for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that relies on the detection of positrons emitted from radiolabeled molecules. nih.govnih.gov Fluorine-18 (¹⁸F) is a commonly used radionuclide for this purpose due to its favorable decay characteristics. nih.gov

The introduction of ¹⁸F into aromatic systems is often achieved through nucleophilic aromatic substitution (SNAr) reactions. acs.org In this context, this compound serves as a precursor, where the chlorine atom acts as a leaving group, being displaced by the [¹⁸F]fluoride ion. The efficiency of this reaction is highly dependent on the electronic nature of the pyridine ring. The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. acs.org

In this compound, the nitro group (-NO₂) at the 5-position, along with the inherent electron-deficient nature of the pyridine ring, significantly activates the carbon atom at the 6-position for nucleophilic substitution. This activation facilitates the displacement of the chloro group by [¹⁸F]fluoride. Nitro groups are recognized as one of the most effective activating groups for SNAr reactions in radiofluorination, often leading to high radiochemical yields. acs.org The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. nih.gov

The general scheme for the ¹⁸F-fluorination using a precursor like this compound is depicted below:

Scheme 1: Proposed ¹⁸F-fluorination of this compound

While direct experimental data for the ¹⁸F-fluorination of this compound is not extensively reported in publicly available literature, the principles of SNAr on activated nitro-substituted pyridines are well-established. researchgate.net The resulting ¹⁸F-labeled 5-nitropyridin-3-ol (B65973) derivative could then be further elaborated to construct more complex radiotracers for specific biological targets.

Table 1: Comparison of Leaving Groups for Nucleophilic Aromatic ¹⁸F-Fluorination

| Leaving Group | Relative Reactivity | Typical Reaction Conditions | Reference |

|---|---|---|---|

| -NO₂ | High | 120-180 °C, DMSO or DMF | acs.org |

| -N(CH₃)₃⁺ | High | 100-110 °C, Acetonitrile | acs.org |

| -Cl | Moderate | Higher temperatures may be required | uchicago.edu |

| -Br | Moderate | Higher temperatures may be required | uchicago.edu |

Ligand Chemistry in Transition Metal Catalysis (e.g., relevance in oxidative addition reactions)

In the realm of transition metal catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of the metal center. Pyridine-based ligands, including pyridinols, are widely employed due to their versatile coordination chemistry. researchgate.net The electronic properties of the pyridine ring, which can be tuned by substituents, directly influence the catalytic performance of the metal complex.

This compound, upon deprotonation of the hydroxyl group to form the corresponding pyridinolate, can act as a bidentate N,O-ligand. The presence of the strongly electron-withdrawing nitro and chloro groups on the pyridine ring would render the ligand system highly electron-deficient. This electronic characteristic has profound implications for the behavior of the coordinated transition metal.

A fundamental step in many catalytic cycles is oxidative addition, where a substrate molecule adds to the metal center, leading to an increase in both the coordination number and the oxidation state of the metal. wikipedia.org The electron density at the metal center is a critical factor in its ability to undergo oxidative addition. A more electron-rich metal center will more readily undergo oxidation.

By coordinating a highly electron-deficient ligand like the deprotonated form of this compound, the electron density at the transition metal center would be significantly reduced. This would make the metal center more electrophilic and less prone to oxidative addition. Conversely, this property could be advantageous in promoting the reverse reaction, reductive elimination, which is often the product-forming step in a catalytic cycle. wikipedia.org

The electronic effect of substituents on the pyridine ring can be qualitatively understood by considering their Hammett parameters. Both the chloro and nitro groups have positive Hammett constants, indicating their electron-withdrawing nature. This translates to a lower electron density on the pyridine nitrogen, which in turn influences the donor properties of the ligand.

Table 2: Electronic Effects of Substituents on Pyridine Ligands

| Substituent | Position on Pyridine Ring | Electronic Effect | Impact on Metal Center |

|---|---|---|---|

| Nitro (-NO₂) | 5 | Strongly electron-withdrawing | Increased electrophilicity |

| Chloro (-Cl) | 6 | Electron-withdrawing | Increased electrophilicity |

| Hydroxyl (-OH) | 3 | Electron-donating (as -O⁻) | Decreased electrophilicity |

While specific catalytic applications of this compound as a ligand are not prominently documented, its potential to modulate the electronic properties of a metal center makes it an interesting candidate for designing catalysts with tailored reactivity. For instance, in catalytic cycles where a highly electrophilic metal center is desired to activate a particular substrate, or where facile reductive elimination is the rate-determining step, a ligand derived from this compound could prove beneficial. The interplay of the steric and electronic effects of the chloro and nitro substituents would offer fine-tuning possibilities for the development of novel transition metal catalysts. nih.gov

Exploration of Biological Activities and Structure Activity Relationship Sar Studies

General Biological Significance of Pyridine (B92270) Derivatives in Biochemical Systems

The pyridine scaffold, a six-membered heterocyclic ring containing a nitrogen atom, is a cornerstone in medicinal chemistry due to its presence in a vast array of biologically active compounds. rsc.orgmdpi.com Its unique electronic properties and ability to form hydrogen bonds, dipole-dipole interactions, and metal coordination complexes make it a privileged structure in drug design. rsc.org Pyridine derivatives are integral components of numerous natural products, including vitamins like niacin (vitamin B3) and alkaloids, as well as a multitude of synthetic drugs approved by the FDA. rsc.org The versatility of the pyridine ring allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, antitumor, anticonvulsant, anti-inflammatory, and antioxidant effects. nih.govnih.govillinoisstate.edu The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzymes and receptors. rsc.org Furthermore, the pyridine moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, thereby enhancing its drug-like characteristics. mdpi.com

Evaluation of Biological Activities in Derived and Analogous Compounds

The core structure of 6-chloro-5-nitropyridin-3-ol, featuring a substituted pyridine ring, suggests its potential as a precursor for compounds with diverse biological activities. The following sections explore the activities of pyridine derivatives with similar structural motifs.

Kinase Inhibition Profiles (e.g., p70S6Kβ inhibition by related compounds)

Table 1: Kinase Inhibition by Pyridine Derivatives

| Compound Class | Target Kinase | Reported Activity |

| Nitropyridine Derivative | p70S6Kβ | Potent Inhibitor researchgate.net |

| Pyridine-2-Carboxamides | HPK1 | Potent and Selective Inhibitors nih.gov |

Antimicrobial Properties (e.g., against S. aureus, S. typhimurium)

Pyridine derivatives are well-documented for their antimicrobial properties against a range of pathogenic bacteria and fungi. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Several studies have reported the efficacy of pyridine derivatives against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more serious systemic infections. mdpi.comnih.gov While specific data against Salmonella typhimurium is less commonly reported in direct comparison, the broad-spectrum nature of many pyridine-based antimicrobials suggests potential activity. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency, with lower values indicating greater efficacy.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) | S. aureus | 4 mdpi.com |

| 3-cyanopyridine derivatives (3d and 3e) | E. coli | 3.91 researchgate.net |

| Alkyl Pyridinol (EA-02-009) | S. aureus | 0.5 - 1 nih.gov |

| Alkyl Pyridinol (JC-01-072) | S. aureus | 4 nih.gov |

| Alkyl Pyridinol (JC-01-074) | S. aureus | 16 nih.gov |

Anti-Inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been demonstrated in various preclinical models. researchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyridine-containing compounds can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The carrageenan-induced paw edema model in rodents is a widely used assay to screen for acute anti-inflammatory activity. drnaitiktrivedi.com The efficacy of test compounds is often measured as the percentage of inhibition of edema compared to a control group.

Table 3: Anti-Inflammatory Activity of Pyridine Derivatives (Carrageenan-Induced Paw Edema)

| Compound/Derivative | Inhibition of Paw Edema (%) |

| Indolizine Derivative (7h) | 63 researchgate.net |

Antioxidant Capacity

Many pyridine derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.govgavinpublishers.com Oxidative stress is implicated in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant capacity of compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of a compound to donate a hydrogen atom or electron to neutralize the free radical is measured. medcraveonline.comnih.gov The EC50 or IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 4: Antioxidant Activity of Pyridine Derivatives (DPPH Assay)

| Compound/Derivative | IC50 (µg/mL) |

| Ligand 4 (Thiazole and Pyridine Moiety) | 4.67 nih.gov |

| Other Thiazole/Pyridine Derivatives | 20.56 - 45.32 nih.gov |

| 1,4-Dihydropyridine (6c) | RAA: 80% (compared to Ascorbic Acid) gavinpublishers.com |

| 1,4-Dihydropyridine (6d) | RAA: 78% (compared to Ascorbic Acid) gavinpublishers.com |

Broader Spectrum of Potential Activities (e.g., antiviral, antileishmanial, antitumor, anticonvulsant, urease inhibition)

The structural versatility of the pyridine nucleus has led to the discovery of derivatives with a wide range of other important biological activities.

Antiviral Activity: Pyridine derivatives have shown promise as antiviral agents against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.govscientificarchives.comrsc.org These compounds can interfere with different stages of the viral life cycle. nih.gov

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Several pyridine-containing compounds have demonstrated significant antileishmanial activity against different Leishmania species, including Leishmania donovani. rsc.orgacs.orgnih.govnih.gov

Antitumor Activity: A vast number of pyridine derivatives have been synthesized and evaluated for their anticancer properties. nih.govnih.govqu.edu.qachemijournal.com They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by targeting various cellular pathways. The MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines are commonly used to screen for antitumor activity in vitro. nih.govchemijournal.com

Anticonvulsant Activity: Pyridine derivatives have been investigated for their potential to treat epilepsy and other seizure disorders. mdpi.comresearchgate.netjocpr.commdpi.comresearchgate.net The maximal electroshock (MES) test in rodents is a standard preclinical model to identify compounds with anticonvulsant properties. researchgate.netjocpr.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Pyridine derivatives have been identified as potent urease inhibitors. mdpi.combohrium.comfrontiersin.orgnih.govnih.gov

Table 5: Broader Spectrum of Biological Activities of Pyridine Derivatives

| Activity | Compound/Derivative | Target/Model | IC50/ED50/Activity |

| Antiviral | Pyridine-Biphenyl Glycoside (3a) | Herpes Simplex Virus type 1 | 80% inhibition scientificarchives.com |

| Antiviral | Pyridine-Biphenyl Glycoside (3a) | Rotavirus WA | 63.3% inhibition scientificarchives.com |

| Antileishmanial | Imidazo-[1,2-a]-pyridine derivative (A) | Leishmania donovani | IC50: 1.8 µM rsc.org |

| Antileishmanial | Imidazo-pyridine derivative (3) | Leishmania major | IC50: 0.2 µM nih.gov |

| Antitumor | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 cells | IC50: 4.5 µM nih.gov |

| Antitumor | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 cells | IC50: 6.3 µM nih.gov |

| Antitumor | Pyridine Derivative (9a) | MCF-7 cells | IC50: 20 µM qu.edu.qa |

| Anticonvulsant | 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivative (6c) | MES test | ED50: 9.5 mg/kg researchgate.net |

| Anticonvulsant | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES test | ED50: 62.14 mg/kg mdpi.com |

| Urease Inhibition | 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide (Rx-6) | Urease | IC50: 1.07 µM mdpi.combohrium.com |

| Urease Inhibition | pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | IC50: 2.18 µM mdpi.combohrium.com |

| Urease Inhibition | Pyridylpiperazine derivative (5b) | Urease | IC50: 2.0 µM frontiersin.orgnih.gov |

| Urease Inhibition | Pyridylpiperazine derivative (7e) | Urease | IC50: 2.24 µM frontiersin.orgnih.gov |

Structure-Activity Relationship (SAR) Investigations for Nitropyridinol Derivatives

Structure-Activity Relationship (SAR) studies on nitropyridinol derivatives and related compounds have revealed critical insights into how specific structural modifications influence their biological activity. The presence and position of substituents on the pyridine ring are determinant factors for the potency and selectivity of these molecules.

For instance, in the context of 1-phenylbenzazepine D1R-like ligands, the inclusion of a 6-chloro group has been found to enhance affinity for the D1 receptor. mdpi.com This suggests that the chloro substituent at this position plays a significant role in the molecule's interaction with its biological target. Further studies on other heterocyclic systems have shown that di-halogenated compounds, containing both bromo and chloro groups, exhibited greater antimicrobial and antioxidant potential than those with only chloro substituents. mdpi.com This indicates that increasing the halogenation can amplify certain biological effects.

Investigations into nitropyridine derivatives as kinase inhibitors have demonstrated that strategic substitution of the chlorine atom is a viable path to potent compounds. nih.gov For example, the nucleophilic substitution of the activated chlorine atom in 2-chloro-5-methyl-3-nitropyridine (B188117) with secondary amines was a key step in synthesizing a number of potent Janus kinase 2 (JAK2) inhibitors. nih.gov Similarly, successive substitutions of both chlorine atoms in 2,6-dichloro-3-nitropyridine (B41883) led to the development of highly active glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov

These findings underscore the importance of the chloro and nitro groups in modulating the biological profiles of pyridinol derivatives. The electron-withdrawing nature of these groups influences the reactivity and binding capabilities of the entire molecule, making them key modification points in the design of new therapeutic and agrochemical agents.

Table 1: SAR Findings for Nitropyridinol and Related Derivatives

| Base Scaffold | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 1-Phenylbenzazepine | Addition of a 6-chloro group | Enhanced D1 receptor affinity | mdpi.com |

| Heterocyclic compounds | Di-substitution with bromo and chloro groups | Enhanced antimicrobial and antioxidant potential | mdpi.com |

| 2-Chloro-5-methyl-3-nitropyridine | Substitution of chlorine with secondary amines | Resulted in potent JAK2 inhibitors | nih.gov |

Mechanistic Insights into Compound-Target Interactions

Understanding the mechanisms through which nitropyridinol derivatives interact with their biological targets is crucial for rational drug design. The functional groups of these compounds, particularly the nitro and hydroxyl/chloro moieties, contribute significantly to their binding affinity and specificity.

The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, plays a pivotal role in molecular recognition. In the crystal structure of a derivative synthesized from 2,6-dichloro-3-nitropyridine, an intramolecular hydrogen bond was observed between the nitro group and a diarylamine NH group. mdpi.com This interaction helps to lock the conformation of the molecule, which can be crucial for fitting into a specific binding pocket. mdpi.com This demonstrates the nitro group's direct contribution to the structural stability and, consequently, the binding orientation of the derivative.

While specific bioreduction pathways for this compound are not extensively detailed in the available literature, nitroaromatic compounds are generally known to undergo metabolic reduction in biological systems. This process can lead to the formation of nitroso, hydroxylamino, and amino metabolites, which may have different biological activities or toxicities compared to the parent compound. The reduction of the nitro group can significantly alter the electronic properties and steric profile of the molecule, thereby changing its interaction with biological targets.

Utility as Precursors for Synthesizing Biologically Active Agents

This compound and related chloronitropyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules for both the pharmaceutical and agrochemical industries. google.com The reactivity of the pyridine ring, enhanced by the electron-withdrawing nitro group and the presence of a displaceable chlorine atom, makes these compounds versatile synthetic building blocks.

In Pharmaceuticals:

Chloronitropyridines serve as key starting materials for various therapeutic agents. For instance, 2-chloro-5-nitropyridine (B43025) has been utilized in the synthesis of novel insecticides. nih.gov Derivatives of this compound have also been used to create potent inhibitors of crucial cellular enzymes. These include:

Janus kinase 2 (JAK2) inhibitors : Synthesized from 2-chloro-5-methyl-3-nitropyridine, these compounds have potential applications in treating myeloproliferative disorders. nih.gov

Glycogen synthase kinase-3 (GSK3) inhibitors : Developed from 2,6-dichloro-3-nitropyridine, these molecules are being investigated for neurodegenerative diseases and diabetes. nih.gov

Monopolar spindle 1 (MPS1) kinase inhibitors : A derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was designed as a potential irreversible inhibitor of MPS1, a target in cancer therapy. mdpi.com

Antimalarial agents : Hybrid molecules linking chloroquine (B1663885) fragments with nitropyridyl fragments have demonstrated potent antimalarial activity, with some compounds showing IC50 values below 5 nM. nih.gov

In Agrochemicals:

The utility of these precursors extends to the development of agricultural products. 2-Chloro-5-nitropyridine has been employed as a starting material for a new series of insecticides. The synthesis involves the nucleophilic substitution of the chlorine atom with appropriate hydroxyl compounds, leading to promising derivatives active against pests such as Mythimna separata and Plutella xylostella, with median lethal concentrations (LD50) in the range of 4–12 mg/L. nih.gov

Table 2: Examples of Biologically Active Agents Synthesized from Chloronitropyridine Precursors

| Precursor Compound | Resulting Biologically Active Agent/Class | Intended Application | Reference |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Janus kinase 2 (JAK2) inhibitors | Pharmaceuticals (Anti-cancer) | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Glycogen synthase kinase-3 (GSK3) inhibitors | Pharmaceuticals (Neurodegenerative diseases) | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Monopolar spindle 1 (MPS1) kinase inhibitor | Pharmaceuticals (Anti-cancer) | mdpi.com |

| 2-Chloro-5-nitropyridine | Chloroquine-nitropyridyl hybrids | Pharmaceuticals (Antimalarial) | nih.gov |

Future Directions and Emerging Research Opportunities

Investigation of Underexplored and Greener Synthetic Routes

Current synthetic strategies for producing 6-chloro-5-nitropyridin-3-ol and its chemical cousins often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps. The future of synthesizing this compound and its derivatives lies in the adoption of greener and more efficient methodologies. nih.gov

Advanced Spectroscopic and Structural Investigations of Conformational Dynamics

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is crucial for predicting its reactivity and designing new derivatives with specific properties. While standard spectroscopic techniques provide basic structural information, advanced methods can offer deeper insights into its dynamic behavior.

Future research should employ advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques , such as multidimensional NMR and variable temperature NMR studies, to elucidate the conformational equilibria and rotational barriers within the molecule. researchgate.netresearchgate.netcopernicus.orgauremn.org.bripb.pt These experimental approaches, when coupled with high-level quantum mechanical calculations, can provide a detailed picture of the molecule's conformational landscape. researchgate.net X-ray crystallography of the parent compound and its derivatives will also be invaluable for determining solid-state structures and understanding intermolecular interactions that govern crystal packing. rsc.org

Deeper Computational Mechanistic Studies of Novel Reactions

Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. For this compound, in-depth computational studies can guide the exploration of its reactivity and the discovery of novel chemical transformations.

Future work should focus on using Density Functional Theory (DFT) and other computational methods to model the reaction pathways of this molecule with various reagents. researchgate.net This can help in understanding the regioselectivity of its reactions, the stability of intermediates, and the transition state energies. Such studies are particularly valuable for predicting the feasibility of new reactions before they are attempted in the laboratory, thereby saving time and resources. Computational modeling can also be used to rationalize the observed reactivity and to design experiments to test mechanistic hypotheses. nih.gov

Rational Design and Synthesis of New Derivatives with Tuned Reactivity and Selectivity

The functional groups present in this compound—a chloro group, a nitro group, and a hydroxyl group—offer multiple sites for chemical modification. This versatility allows for the rational design and synthesis of a wide array of new derivatives with tailored electronic and steric properties.

Future research should focus on the systematic exploration of the reactivity of each functional group to create libraries of new compounds. nih.gov For instance, the chlorine atom can be displaced by various nucleophiles, the nitro group can be reduced to an amine and further functionalized, and the hydroxyl group can be alkylated, acylated, or used to form esters. nih.gov By carefully selecting the modifying reagents, it is possible to fine-tune the reactivity, selectivity, and physicochemical properties of the resulting molecules for specific applications in medicinal chemistry, materials science, and catalysis. nih.govrsc.orgacs.orginnovations-report.com

Targeted Exploration of Specific Biological Pathways and Molecular Targets

Pyridine (B92270) and nitropyridine scaffolds are prevalent in a wide range of biologically active compounds, including many approved drugs. nih.govrsc.orgchemijournal.comnih.gov The structural features of this compound make it an attractive starting point for the discovery of new therapeutic agents.

A crucial future direction is the systematic screening of this compound and its newly synthesized derivatives against a diverse panel of biological targets. researchgate.net Based on the known biological activities of related compounds, promising areas for investigation include anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies will be essential to identify the key structural features responsible for any observed biological activity and to guide the optimization of lead compounds. nih.govmdpi.com

Integration into Supramolecular Architectures and Self-Assembled Systems

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the hydroxyl group) and halogen bonding (via the chlorine atom), makes it a promising building block for the construction of supramolecular assemblies.

Future research should explore the use of this compound in crystal engineering to create novel crystalline materials with desired properties, such as specific packing arrangements or porosity. rsc.orgresearchgate.netcapes.gov.brresearchgate.net The hydroxyl and pyridine functionalities are known to form robust supramolecular synthons. rsc.org By co-crystallizing it with other molecules, it may be possible to construct complex, multi-component architectures. Furthermore, the self-assembly of appropriately designed derivatives in solution could lead to the formation of well-defined nanostructures, such as gels, vesicles, or fibers, with potential applications in materials science and nanotechnology.

Development of Sustainable and Scalable Synthesis Protocols

For any new compound to have a significant impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Therefore, a critical area of future research is the development of robust and scalable synthetic protocols for this compound and its valuable derivatives.

This will involve process intensification , which aims to make chemical processes smaller, safer, and more efficient. researchgate.netchemcopilot.comfrontiersin.orgaiche.orgvapourtec.com The transition from batch to continuous flow manufacturing is a key aspect of this. nih.govacs.orgorganic-chemistry.org Future work should focus on optimizing reaction conditions for scalability, minimizing the use of hazardous solvents and reagents, and developing efficient purification methods. nih.govrsc.orgresearchgate.netacs.org A thorough understanding of the reaction kinetics and thermodynamics will be crucial for designing a safe and efficient large-scale process.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-nitropyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nitration and halogenation steps. Key methods include:

- Nucleophilic substitution : Using sodium hydroxide or potassium carbonate in aqueous/alcoholic media to introduce the hydroxyl group .

- Nitration : Controlled nitration at the 5-position requires careful temperature regulation (0–5°C) to avoid over-nitration or ring degradation. Sulfuric acid/nitric acid mixtures are common .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization (up to 75–85%) depends on stoichiometric ratios of reagents and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) identifies impurities. Retention time comparison against standards is critical .

- Spectroscopy :

- Elemental Analysis : Matches theoretical values for CHClNO (C: 32.72%, H: 1.65%, N: 15.25%) .

Advanced Research Questions

Q. How do conflicting literature reports on the reactivity of this compound in coupling reactions arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Positional selectivity : The chloro group at C6 may compete with the nitro group at C5 in Pd-catalyzed couplings. Studies show that electron-withdrawing nitro groups direct cross-coupling to C6-Cl, but steric hindrance can reduce efficiency .

- Catalyst choice : Pd(PPh) vs. PdCl(dppf) alters regioselectivity. For example, Suzuki-Miyaura couplings with aryl boronic acids yield 85% product with PdCl(dppf) but <50% with Pd(PPh) .

- Resolution strategy : Use computational modeling (DFT) to predict reactive sites or conduct kinetic studies with in situ NMR monitoring .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Methodological Answer: Decomposition pathways include nitro group reduction and hydroxyl group oxidation. Mitigation involves:

- pH control : Buffered conditions (pH 6–7) stabilize the nitro group during storage. Avoid strong acids (e.g., HCl) to prevent denitration .

- Redox protection : Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) to reaction mixtures .

- Low-temperature storage : Store at –20°C under inert gas (argon) to suppress hydrolytic degradation .

Q. How can computational methods predict the biological activity of derivatives synthesized from this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial enzymes). The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. Derivatives with electron-deficient aryl groups show improved activity .

- ADMET prediction : SwissADME estimates bioavailability; nitro-containing compounds often require prodrug strategies to reduce toxicity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill management : Absorb spills with vermiculite, place in sealed containers, and dispose via hazardous waste channels .

- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers (e.g., peroxides) .

Advanced Applications

Q. How can this compound serve as a precursor for photoactive materials?

Methodological Answer:

- Metal-organic frameworks (MOFs) : Coordinate with Zn or Cu to form porous structures. Nitro groups enhance UV absorption, useful for photocatalysis .

- Fluorescent probes : Functionalize with dansyl chloride via nucleophilic substitution; the nitro group quenches fluorescence until reduced to an amine, enabling detection of reducing environments .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

Methodological Answer: Variations (e.g., 148–152°C vs. 155°C) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.